Navigating the Frontier of Drug Discovery: A Technical Guide to 6-Fluoro-1H-indazole-5-carbonitrile
Navigating the Frontier of Drug Discovery: A Technical Guide to 6-Fluoro-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific, in-depth data regarding the synthesis, biological activity, and experimental protocols for 6-Fluoro-1H-indazole-5-carbonitrile (CAS Number 633327-11-4). This guide provides a comprehensive overview based on available chemical data and the well-documented properties of structurally related fluorinated indazole compounds. The experimental protocols and potential biological activities described herein are illustrative and based on established methodologies for analogous molecules.
Core Compound Specifications
6-Fluoro-1H-indazole-5-carbonitrile is a fluorinated heterocyclic compound belonging to the indazole class, which is a prominent scaffold in medicinal chemistry.[1][2] Its chemical structure combines the bioisosteric properties of the indazole ring with the unique electronic contributions of the fluorine and nitrile functional groups.[1]
| Property | Value | Source |
| CAS Number | 633327-11-4 | ChemScene[3] |
| Molecular Formula | C₈H₄FN₃ | ChemScene[3] |
| Molecular Weight | 161.14 g/mol | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 52.47 Ų | ChemScene[3] |
| Predicted LogP | 1.57368 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Rotatable Bonds | 0 | ChemScene[3] |
General Synthetic Strategies for Fluorinated Indazoles
While a specific synthetic route for 6-Fluoro-1H-indazole-5-carbonitrile is not detailed in the available literature, general methods for the synthesis of fluorinated indazoles provide a likely pathway. A common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.
A potential synthetic workflow could involve the following conceptual steps:
Caption: Conceptual Synthetic Workflow for 6-Fluoro-1H-indazole-5-carbonitrile.
Potential Biological Activities and Therapeutic Applications
The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting a wide range of biological entities.[1] Derivatives of indazole have shown significant promise as anti-inflammatory, antibacterial, anti-HIV, and antitumor agents.[1]
Particularly, fluorinated indazoles have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4] The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability of drug candidates.
A patent application (WO2009106980A2) discloses a series of 6-fluoro-1H-indazole derivatives as modulators of the cannabinoid receptor 1 (CB1), suggesting a potential role in treating pain and other CB1-mediated conditions.[5] While 6-Fluoro-1H-indazole-5-carbonitrile is not explicitly mentioned, its structural similarity suggests that it could be a candidate for similar biological screening.
Illustrative Experimental Protocols
The following are generalized experimental protocols that would be relevant for the characterization and biological evaluation of 6-Fluoro-1H-indazole-5-carbonitrile, based on standard practices for similar compounds.
General Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
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Analyze the chemical shifts, coupling constants, and integration to confirm the chemical structure.
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High-Resolution Mass Spectrometry (HRMS):
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Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
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Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
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Determine the accurate mass of the molecular ion to confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC):
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Dissolve a small amount of the compound in the mobile phase.
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Inject the sample onto a C18 reverse-phase column.
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Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).
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Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm) to determine purity.
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Hypothetical Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases)
This protocol outlines a typical in vitro kinase inhibition assay.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
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Assay Preparation: In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a buffered solution.
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Compound Addition: Add 6-Fluoro-1H-indazole-5-carbonitrile at a range of concentrations (e.g., from 1 nM to 100 µM) to the wells. Include appropriate controls (no compound and no enzyme).
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
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Detection: Stop the reaction and add a detection reagent that quantifies the amount of product formed or ATP consumed (e.g., using a luminescence-based assay like ADP-Glo™).
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Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Potential Signaling Pathway Involvement
Given the prevalence of indazole-based compounds as kinase inhibitors, 6-Fluoro-1H-indazole-5-carbonitrile could potentially modulate signaling pathways critical for cell growth, proliferation, and survival, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.
This diagram illustrates a potential mechanism where 6-Fluoro-1H-indazole-5-carbonitrile acts as an inhibitor of a kinase (e.g., RAF) within the MAPK/ERK pathway, thereby blocking downstream signaling that leads to cell proliferation and survival. This is a common mechanism for indazole-based anti-cancer drugs.
Conclusion
6-Fluoro-1H-indazole-5-carbonitrile represents a promising, yet underexplored, molecule in the landscape of drug discovery. While specific biological data is currently limited in the public domain, its structural features suggest a high potential for activity as a kinase inhibitor or a modulator of other important biological targets. The general synthetic and experimental frameworks provided here offer a solid foundation for researchers to initiate their own investigations into the therapeutic potential of this compound. Further research is warranted to fully elucidate its pharmacological profile and potential applications in treating a range of diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
